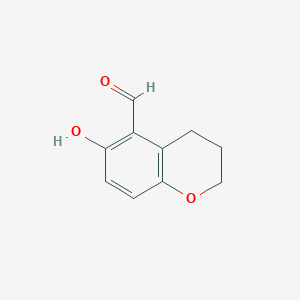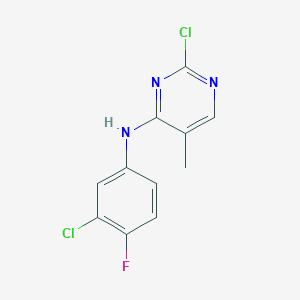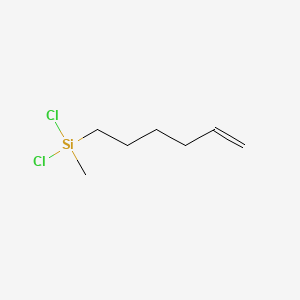
6-hydroxy-3,4-dihydro-2H-chromene-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-hydroxy-3,4-dihydro-2H-chromene-5-carbaldehyde is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often found in natural products
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-hydroxy-3,4-dihydro-2H-chromene-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a free radical cyclization cascade, which is efficient for constructing complex benzopyran rings . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and the availability of starting materials.
Analyse Chemischer Reaktionen
Types of Reactions: 6-hydroxy-3,4-dihydro-2H-chromene-5-carbaldehyde undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents to modify the functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Selenium dioxide is commonly used as an oxidizing agent.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with selenium dioxide can yield chromenoselenadiazoles .
Wissenschaftliche Forschungsanwendungen
6-hydroxy-3,4-dihydro-2H-chromene-5-carbaldehyde has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-hydroxy-3,4-dihydro-2H-chromene-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering signal transduction pathways. Detailed studies on its mechanism of action are essential for understanding its full potential in therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Benzopyran-4-one derivatives: These compounds share a similar core structure and exhibit various biological activities.
Chromenoselenadiazoles: Formed through oxidation reactions, these compounds have unique pharmacological properties.
Spirobenzopyrano-1,3,4-thiadiazolines: These derivatives are synthesized through cyclization reactions and have shown significant antitumor activities.
Uniqueness: 6-hydroxy-3,4-dihydro-2H-chromene-5-carbaldehyde is unique due to its specific functional groups and the potential for diverse chemical modifications. Its ability to undergo various reactions and form different derivatives makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H10O3 |
|---|---|
Molekulargewicht |
178.18 g/mol |
IUPAC-Name |
6-hydroxy-3,4-dihydro-2H-chromene-5-carbaldehyde |
InChI |
InChI=1S/C10H10O3/c11-6-8-7-2-1-5-13-10(7)4-3-9(8)12/h3-4,6,12H,1-2,5H2 |
InChI-Schlüssel |
UBTQQLHHEDIWRK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC(=C2C=O)O)OC1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(chloromethyl)-2-thiazolyl]Pyridine](/img/structure/B8695541.png)





![tert-Butyl 3-carbamoyl-2-(3-fluorophenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B8695586.png)




